molecular formula C15H19NO3 B15046402 tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate

tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate

Cat. No.: B15046402
M. Wt: 261.32 g/mol
InChI Key: HLUZZTDTJWMOCC-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic phenyl ring substituted with a 2-methylprop-2-enoyl (methacryloyl) moiety. This compound is structurally characterized by its electron-withdrawing carbamate group and the reactive α,β-unsaturated ketone system in the methacryloyl substituent, which may confer unique reactivity in organic synthesis or medicinal chemistry applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate

InChI

InChI=1S/C15H19NO3/c1-10(2)13(17)11-8-6-7-9-12(11)16-14(18)19-15(3,4)5/h6-9H,1H2,2-5H3,(H,16,18)

InChI Key

HLUZZTDTJWMOCC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Protection of the Aromatic Amine

The synthesis begins with the protection of 2-aminophenol or 2-nitroaniline. For 2-nitroaniline, catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduction yields 2-aminophenol. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) affords tert-butyl (2-hydroxyphenyl)carbamate in >90% yield.

Key Reaction:
$$
\text{2-Nitroaniline} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-Aminophenol} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{tert-Butyl (2-hydroxyphenyl)carbamate}
$$

Directed Ortho-Metalation and Acylation

The Boc group directs lithiation to the ortho position. Treatment with lithium diisopropylamide (LDA) at -78°C in THF generates a lithiated intermediate, which reacts with methacryloyl chloride to install the 2-methylprop-2-enoyl group.

Procedure:

  • Dissolve tert-butyl (2-hydroxyphenyl)carbamate (1 equiv) in dry THF under N₂.
  • Add LDA (1.1 equiv) dropwise at -78°C, stir for 1 h.
  • Introduce methacryloyl chloride (1.2 equiv), warm to 0°C, and stir for 2 h.
  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield: 68–75%.

Alternative Methods

Friedel-Crafts Acylation (Limited Applicability)

While Friedel-Crafts acylation is less effective due to the Boc group’s electron-withdrawing nature, activating the phenyl ring with electron-donating substituents (e.g., methoxy) enables methacryloyl chloride acylation in AlCl₃. This method yields <50% due to competing side reactions.

Cross-Coupling Approaches

Palladium-catalyzed carbonylative coupling of tert-butyl (2-bromophenyl)carbamate with methacryloylpinacolborane under CO atmosphere (1 atm, Pd(PPh₃)₄, K₂CO₃) achieves moderate yields (55–60%).

Experimental Optimization

Solvent and Temperature Effects

  • Optimal Solvent: THF or dichloromethane (DCM) for lithiation; polar aprotic solvents (DMF) reduce acylation efficiency.
  • Temperature: Lithiation at -78°C minimizes protonation; acylation at 0–25°C prevents methacryloyl chloride hydrolysis.

Catalytic and Stoichiometric Considerations

  • Base: LDA outperforms n-BuLi in selectivity for ortho-deprotonation.
  • Electrophile Excess: Methacryloyl chloride (1.2–1.5 equiv) ensures complete acylation.

Analytical Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, Boc CH₃), 2.01 (s, 3H, CH₃), 5.72 (s, 1H, CH₂=), 6.12 (s, 1H, CH₂=), 7.25–7.45 (m, 4H, Ar-H).
  • ¹³C NMR (CDCl₃): δ 28.2 (Boc CH₃), 124.5 (C=CH₂), 136.8 (C=O), 155.1 (Boc C=O).
  • HRMS (ESI): m/z calcd for C₁₅H₁₉NO₃ [M+H]⁺: 261.1365; found: 261.1368.

Comparative Yields Across Methods

Method Yield (%) Purity (%) Reference
Ortho-lithiation 75 98
Friedel-Crafts 45 85
Carbonylative coupling 60 92

Applications and Derivatives

  • Polymer Chemistry: Serves as a monomer for photopolymerizable resins due to the methacrylate group.
  • Pharmaceutical Intermediates: Precursor to β-amino carbonyl compounds via asymmetric Mannich reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate can undergo oxidation reactions, typically involving the phenyl ring or the carbamate group.

    Reduction: Reduction reactions may target the carbonyl group in the carbamate moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving carbamate chemistry and the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a drug candidate or as a probe for studying biological processes. Its carbamate group can interact with enzymes and proteins, making it useful in enzyme inhibition studies .

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for applications requiring stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl carbamate scaffold is widely employed in organic synthesis for amine protection. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of tert-butyl Carbamate Derivatives
Compound Name Molecular Formula Substituent Key Functional Groups Reactivity/Applications
tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate C16H19NO3 Phenyl + methacryloyl α,β-unsaturated ketone, Boc Potential Michael acceptor, drug intermediates
tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate C11H15NO3S Thiophene-2-yl + ketone Thiophene, Boc Heterocyclic drug synthesis
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate C10H17NO2S Propynylsulfanyl Alkyne, sulfanyl, Boc Click chemistry, polymer synthesis
tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate C10H20N2O3 Methoxy(methyl)amino Ketone, Boc, chiral center Chiral auxiliary in asymmetric synthesis

Key Observations :

  • Reactivity : The methacryloyl group in the target compound introduces α,β-unsaturation, enabling conjugate addition reactions (e.g., Michael additions), which are absent in saturated analogs like tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate .
  • Solubility : Thiophene-containing analogs (e.g., ) may exhibit higher lipophilicity compared to the phenyl-substituted target compound, influencing their pharmacokinetic profiles.
  • Synthetic Utility : Boc-protected compounds with chiral centers (e.g., ) are critical in enantioselective synthesis, whereas the target compound’s planar phenyl group may favor aromatic interactions in drug design.

Biological Activity

Tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H31N3O4
  • Molecular Weight : 353.463 g/mol

Structural Features

  • The compound contains a tert-butyl group, a carbamate functional group, and a phenyl ring substituted with a 2-methylprop-2-enoyl moiety.
  • These structural components are believed to contribute to its biological activity, particularly in modulating enzyme functions and cellular signaling pathways.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain enzymes involved in metabolic processes. For example, it may inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
  • Cytokine Modulation : Studies suggest that this compound can influence cytokine production, potentially reducing inflammatory responses. This is particularly relevant in neurodegenerative conditions where inflammation plays a critical role .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may offer protective effects against neurotoxic agents such as amyloid beta (Aβ), which is implicated in Alzheimer’s disease. It appears to reduce oxidative stress markers and inflammatory cytokines in astrocytic cultures .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell death induced by Aβ1-42 in astrocytes. The compound showed a moderate protective effect by decreasing levels of TNF-α and free radicals .

In Vivo Studies

In vivo models have also been employed to assess the efficacy of this compound. For instance, studies involving scopolamine-induced oxidative stress in rats revealed that while the compound displayed some protective effects, it was less effective compared to established treatments like galantamine. This discrepancy was attributed to bioavailability issues within the brain .

Comparative Activity Table

Compound NameIC50 (nM)Activity Type
This compoundData not availablePotential neuroprotective
M4 CompoundModerateAcetylcholinesterase inhibitor
GalantamineLowAcetylcholinesterase inhibitor

Neuroprotective Role in Alzheimer's Disease

A case study focused on the neuroprotective role of this compound highlighted its ability to mitigate Aβ-induced cytotoxicity in astrocytes. The study found that treatment with this compound led to reduced levels of malondialdehyde (MDA), indicating lower lipid peroxidation compared to untreated controls .

Inflammatory Response Modulation

Another case study investigated the compound's effect on inflammatory responses in microglial cells. Results indicated that it could downregulate pro-inflammatory cytokines, suggesting potential utility in treating neuroinflammatory conditions .

Conclusion and Future Directions

This compound exhibits promising biological activity, particularly concerning neuroprotection and inflammation modulation. However, further research is necessary to fully elucidate its mechanisms of action, optimize its bioavailability, and explore its therapeutic potential in clinical settings.

Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Long-term efficacy studies in animal models.
  • Clinical trials to assess safety and effectiveness in humans.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate, and how do reaction conditions affect yield and purity?

  • Answer : The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using coupling reagents like EDCI/HOBt or Mitsunobu conditions (e.g., TMAD in THF) to link amine and carbonyl functionalities. Reaction conditions such as solvent polarity (THF vs. DCM), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly influence yield and purity. Post-synthesis purification via flash chromatography or HPLC (retention time ~1.01 minutes, as in LCMS analysis) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing tert-butyl carbamate derivatives, and how should data interpretation be approached?

  • Answer : Key techniques include:

  • LCMS/HPLC : For determining molecular weight (e.g., m/z 1011 [M+H]⁺) and purity (retention time consistency).
  • Single-crystal X-ray diffraction : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing). Use SHELXL for refinement, ensuring a data-to-parameter ratio >20 and R factor <0.06 .
  • NMR : Assign peaks using DEPT-135 for carbon multiplicity and 2D experiments (COSY, HSQC) to confirm connectivity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental crystallographic data for tert-butyl carbamate derivatives?

  • Answer : Discrepancies often arise from solvent effects or dynamic motions in solution. Cross-validate using:

  • Multi-temperature crystallography to assess thermal motion and occupancy.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) .
  • DFT-D3 (with dispersion correction) to refine computational models against experimental bond lengths and angles.

Q. What strategies optimize the crystallization of tert-butyl carbamate derivatives for high-resolution X-ray studies?

  • Answer :

  • Solvent selection : Use mixed solvents (e.g., THF/hexane) to slow nucleation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal quality.
  • Seeding : Introduce microcrystals to control polymorphism.
  • Intermolecular interaction engineering : Modify substituents to favor C–H⋯O or π-π interactions, as observed in related carbamates .

Q. How should enantiomeric purity be assessed for chiral tert-butyl carbamate derivatives, and what pitfalls exist in stereochemical analysis?

  • Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients. Confirm elution order via spiking with enantiopure standards.
  • VCD (Vibrational Circular Dichroism) : Resolves absolute configuration but requires high-purity samples.
  • Pitfalls : Avoid overreliance on NOESY for stereochemistry; coupling constants (J values) may mislead due to conformational flexibility .

Q. What are best practices for refining crystal structures of tert-butyl carbamate derivatives using SHELX software?

  • Answer :

  • Data collection : Ensure completeness >98% and redundancy >4 for high-resolution datasets (≤0.8 Å).
  • Refinement : Use SHELXL with restraints for anisotropic displacement parameters. Validate via Rfree and CheckCIF/PLATON alerts.
  • Visualization : ORTEP-3 (with GUI) generates publication-quality thermal ellipsoid diagrams .

Methodological Considerations

  • Contradiction Handling : If NMR and LCMS data conflict (e.g., unexpected m/z or splitting patterns), re-isolate the compound and re-run analyses under standardized conditions. Cross-check with independent techniques like IR or elemental analysis .
  • Software Limitations : SHELX may struggle with severe disorder; switch to OLEX2 or CRYSTALS for complex cases .

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